molecular formula C7H14ClNO B058904 trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride CAS No. 1212230-34-6

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

Cat. No. B058904
M. Wt: 163.64 g/mol
InChI Key: LTSJCLXQPIIVMS-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

Mechanism Of Action

Trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor. trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is structurally similar to fentanyl, a potent opioid analgesic, and has been found to have similar effects on the opioid receptor system.

Biochemical And Physiological Effects

Trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has been found to produce dose-dependent analgesia in animal models. It also produces respiratory depression and sedation, which are common side effects of opioids. trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has been found to have a lower potency than fentanyl, but a longer duration of action.

Advantages And Limitations For Lab Experiments

Trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has been used as a reference standard for the identification and quantification of opioids in biological samples. It has also been used to investigate the mechanisms of opioid addiction and tolerance. However, the use of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride in laboratory experiments is limited by its potential for abuse and dependence.

Future Directions

There are several future directions for research on trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride. One area of interest is the development of new opioid analgesics that have fewer side effects and less potential for abuse and dependence. Another area of interest is the development of new therapies for opioid addiction and overdose. Finally, there is a need for further research on the mechanisms of opioid tolerance and withdrawal.

Synthesis Methods

Trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is synthesized from 6-amino-cyclohex-3-enylmethanol. The synthesis involves the reaction of 6-amino-cyclohex-3-enylmethanol with hydrochloric acid to form the hydrochloride salt of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride. The purity of the final product is determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has been used in scientific research to study the opioid receptor system and the analgesic effects of opioids. It has also been used to investigate the mechanisms of opioid addiction and tolerance. In addition, trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has been used as a reference standard for the identification and quantification of opioids in biological samples.

properties

IUPAC Name

[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJCLXQPIIVMS-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

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